molecular formula C10H11NO2 B1355165 N-methyl-2-(2-methylphenyl)-2-oxoacetamide CAS No. 149922-95-2

N-methyl-2-(2-methylphenyl)-2-oxoacetamide

Cat. No. B1355165
M. Wt: 177.2 g/mol
InChI Key: PDIOZMUESCNCTI-UHFFFAOYSA-N
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Description

“N-methyl-2-(2-methylphenyl)-2-oxoacetamide” is a complex organic compound. Unfortunately, there is limited information available on this specific compound. However, it appears to be related to “N-Methyl-2-(2-methylphenyl)ethanamine”, which is a compound with the molecular formula C10H15N1. This compound is also related to “Acetamide, N-(2-methylphenyl)-” with the molecular formula C9H11NO2.



Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry procedures. For example, the synthesis of related compounds like “N-Methyl-2-(2-methylphenyl)ethanamine” could involve the conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation using methyl iodide, then hydrolysis of the sulfonamide3. However, the specific synthesis process for “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. The related compound “N-Methyl-2-(2-methylphenyl)ethanamine” has a molecular formula of C10H15N and an average mass of 149.233 Da1. The compound “Acetamide, N-(2-methylphenyl)-” has a molecular formula of C9H11NO2. However, the specific molecular structure of “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” is not readily available.



Chemical Reactions Analysis

The chemical reactions involving “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” are not explicitly mentioned in the literature. However, related compounds like “N-Methyl-2-(2-methylphenyl)ethanamine” and “Acetamide, N-(2-methylphenyl)-” are likely to undergo a variety of organic reactions12.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “N-Methyl-2-(2-methylphenyl)ethanamine”, it has a molecular formula of C10H15N and an average mass of 149.233 Da1. The compound “Acetamide, N-(2-methylphenyl)-” has a molecular formula of C9H11NO2. However, the specific physical and chemical properties of “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” are not readily available.


Scientific Research Applications

Spectroscopic and Quantum Chemical Investigations

Research by Arjunan et al. (2009) focused on synthesizing N-(2-Methylphenyl)-2,2-dichloroacetamide (2MPA) and N-(4-methylphenyl)-2,2-dichloroacetamide (4MPA). They carried out extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra. Their work helped understand the steric influence of methyl groups on amide groups' characteristic frequencies (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).

NQR Spectra Analysis

Gowda et al. (1999) investigated N-(phenyl)-2-chloroacetamides, including methyl- and nitro-substituted derivatives, using 35Cl NQR spectroscopy. Their research provided valuable insights into the electronic properties of these compounds (Gowda, Bhat, Fuess, & Weiss, 1999).

Structural and Vibrational Characteristics

Another study by Arjunan et al. (2011) synthesized N-(3-methylphenyl)-2,2-dichloroacetamide and performed spectroscopic analysis to determine its structural, thermodynamical, and vibrational characteristics. This research contributed to understanding the effects of methyl groups on amide groups (Arjunan, Rani, Mythili, & Mohan, 2011).

Application and Synthesis for Fungicidal Purposes

Ren Yu-hong and Oai Joint (2002) discussed the synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide and its application as a microbiocide in coatings, highlighting its effectiveness against microorganisms (Ren Yu-hong & Oai Joint, 2002).

Comparative Metabolism in Human and Rat Liver Microsomes

Research by Coleman et al. (2000) compared the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This study provided insights into the metabolic pathways and potential risks associated with these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Molecular Conformations and Supramolecular Assembly

Nayak et al. (2014) analyzed the structures of halogenated N,2-diarylacetamides, including N-methyl-2-(2-methylphenyl)-2-oxoacetamide. Their work focused on molecular conformations and how these structures affect supramolecular assembly (Nayak, Jasinski, Golen, Narayana, Kaur, Yathirajan, & Glidewell, 2014).

Safety And Hazards

The safety and hazards associated with “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” are not readily available in the literature. It is always recommended to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for the study of “N-methyl-2-(2-methylphenyl)-2-oxoacetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could also be explored. However, specific future directions are not readily available in the literature.


properties

IUPAC Name

N-methyl-2-(2-methylphenyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-5-3-4-6-8(7)9(12)10(13)11-2/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIOZMUESCNCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(2-methylphenyl)-2-oxoacetamide

Synthesis routes and methods I

Procedure details

A mixture of 2-methylbenzoyl chloride (1.55 g) and methyl isocyanide (492 mg) was stirred at 60° C. for 6 hours. Then, the mixture was diluted with acetone (20 ml), and water (4 ml) and calcium carbonate (1.00 g) were added. The stirring of the resulting mixture was continued for 1 hour. The mixture was neutralized with dilute hydrochloric acid and extracted with methylene chloride. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was subjected to column chromatography on silica gel and eluted with hexane-ethyl acetate (5:1) to obtain the title compound (1.71 g, Yield: 96.6%).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
492 mg
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reactant
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0 (± 1) mol
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reactant
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1 g
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reactant
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20 mL
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solvent
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Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
96.6%

Synthesis routes and methods II

Procedure details

Methyl isocyanide (0.84 ml) was added to 2-methylbenzoyl chloride (1.55 g). The mixture was stirred at 60° C. for 16 hours. Then, 5N hydrochloric acid (1.5 ml) and acetone (2 ml) were added, and the mixture was stirred at room temperature for 1.5 hours for hydrolysis. Then, water was added. The mixture was extracted with methylene chloride, washed with water and dried. The solvent was evaporated under reduced pressure to obtain the title compound as an oil (1.68 g).
Quantity
0.84 mL
Type
reactant
Reaction Step One
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1.55 g
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reactant
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1.5 mL
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reactant
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2 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

The crude 2-(2-methylphenyl)glyoxyloyl chloride (0.91 g, 5 mmol) were dissolved in dry THF (10 ml), and a 40% solution (1.55 g) of methylamine (20 mmol) in methanol was added thereto, followed by stirring at room temperature for 1 hour. After completion of the reaction, water (100 ml) was added to the reaction mixture which was then adjusted to below pH 2 by addition of conc. HCl and extracted with ethyl acetate (100 ml). The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate/n-hexane) to give N-methyl-2-(2-methylphenyl)-2-oxoacetamide (0.45 g; yield, 50.8%) as a colorless oil.
Quantity
0.91 g
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reactant
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10 mL
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1.55 g
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20 mmol
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